

Application Notes and Protocols for Measuring Ionic Conductivity of LiFSI Solutions

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Compound of Interest

Compound Name: *Lithium bis(fluorosulfonyl)imide*

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These application notes provide a detailed overview of the principles and techniques for measuring the ionic conductivity of **lithium bis(fluorosulfonyl)imide** (LiFSI) solutions. The accompanying protocols offer step-by-step guidance for accurate and reproducible measurements, primarily focusing on the widely used Electrochemical Impedance Spectroscopy (EIS) method.

Application Notes

Introduction to Ionic Conductivity of LiFSI Electrolytes

Lithium bis(fluorosulfonyl)imide (LiFSI) is a promising lithium salt for next-generation lithium-ion batteries due to its high ionic conductivity, excellent thermal stability, and superior electrochemical performance compared to conventional salts like LiPF₆.^[1] The ionic conductivity of an electrolyte is a critical parameter that dictates the rate at which lithium ions can move between the anode and cathode, directly impacting the battery's power density, charging rate, and overall efficiency. Therefore, accurate measurement of the ionic conductivity of LiFSI solutions under various conditions (e.g., solvent composition, salt concentration, and temperature) is essential for optimizing electrolyte formulations and advancing battery technology.

Principle of Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical properties of materials, including the ionic conductivity of liquid electrolytes.[2][3][4] The method involves applying a small amplitude sinusoidal AC voltage (or current) signal to the electrolyte over a wide range of frequencies and measuring the resulting AC current (or voltage) response.[3][5]

The opposition to the flow of alternating current is termed impedance (Z), which is a complex quantity composed of a real part (Z') and an imaginary part (Z'').

- Z' (Real Part): Represents the resistive components of the system.
- Z'' (Imaginary Part): Represents the capacitive and/or inductive components.

By plotting the negative of the imaginary impedance (-Z'') against the real impedance (Z') at each frequency, a Nyquist plot is generated. For a simple electrolyte system, the Nyquist plot typically shows a semicircle at high frequencies and a straight line at low frequencies. The intercept of the high-frequency semicircle with the real axis (Z') provides the bulk resistance (R_b) of the electrolyte, which is a measure of the resistance of the solution to ion flow.[6][7][8]

Calculating Ionic Conductivity from EIS Data

Once the bulk resistance (R_b) is determined from the Nyquist plot, the ionic conductivity (σ) can be calculated using the following equation:

$$\sigma = L / (R_b * A)$$

Where:

- σ is the ionic conductivity in Siemens per centimeter (S/cm).
- L is the distance between the electrodes in the conductivity cell in centimeters (cm).
- R_b is the bulk resistance of the electrolyte in Ohms (Ω).
- A is the area of the electrodes in square centimeters (cm²).

The term (L/A) is known as the cell constant (K). The cell constant is a geometric factor specific to the conductivity cell being used. For accurate measurements, the cell constant should be

determined by calibrating the cell with a standard solution of known conductivity, such as a potassium chloride (KCl) solution.[9]

Alternative Technique: Four-Probe Method

The four-probe method is another reliable technique for measuring conductivity that effectively eliminates the influence of contact resistance, which can be a source of error in two-probe measurements.[10][11][12] In this setup, a constant current is passed through the two outer probes, while the voltage drop is measured across the two inner probes.[11][13] Since the voltmeter has a high internal impedance, negligible current flows through the inner probes, meaning the measured voltage is not affected by the contact resistance at these probes.[10] This method is particularly useful for highly conductive solutions and can also be adapted for solid electrolytes.[12]

Experimental Protocols

Protocol 1: Ionic Conductivity Measurement of LiFSI Solution using Electrochemical Impedance Spectroscopy (EIS)

1. Materials and Equipment:

- LiFSI salt
- Anhydrous organic solvent (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), etc.)
- Potentiostat/Galvanostat with a frequency response analyzer (FRA) for EIS measurements
- Conductivity cell with two parallel, inert electrodes (e.g., platinum or stainless steel) of a known area and separation distance.
- Glovebox with a controlled inert atmosphere (e.g., argon or nitrogen) with low moisture and oxygen levels.
- Temperature-controlled chamber or water bath.
- Standard KCl solution for cell constant calibration.

- Volumetric flasks and pipettes.

- Magnetic stirrer and stir bar.

2. Preparation of LiFSI Electrolyte Solution:

- Inside an inert atmosphere glovebox, accurately weigh the desired amount of LiFSI salt and transfer it to a volumetric flask.
- Add the desired anhydrous organic solvent to the volumetric flask.
- Stir the mixture using a magnetic stirrer until the LiFSI salt is completely dissolved.
- The concentration of the solution can be expressed in molarity (mol/L) or as a molar ratio of salt to solvent.

3. Determination of the Cell Constant:

- Thoroughly clean and dry the conductivity cell.
- Fill the cell with a standard KCl solution of known conductivity.
- Connect the conductivity cell to the potentiostat.
- Perform an EIS measurement on the KCl solution at a known temperature.
- Determine the bulk resistance (R_{KCl}) from the Nyquist plot.
- Calculate the cell constant (K) using the formula: $K = R_{\text{KCl}} \times \sigma_{\text{KCl}}$, where σ_{KCl} is the known conductivity of the KCl solution.

4. Ionic Conductivity Measurement:

- Thoroughly clean and dry the conductivity cell after calibration.
- Inside the glovebox, fill the cell with the prepared LiFSI electrolyte solution, ensuring there are no air bubbles between the electrodes.
- Seal the conductivity cell to prevent atmospheric contamination.

- Place the cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature.
- Connect the cell to the potentiostat.
- Perform the EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
- Record the impedance data.

5. Data Analysis:

- Generate a Nyquist plot ($-Z''$ vs. Z') from the collected impedance data.
- Determine the bulk resistance (R_b) of the electrolyte by finding the intercept of the high-frequency semicircle with the real (Z') axis. This can be done by fitting the data to an equivalent circuit model.[\[7\]](#)[\[14\]](#)
- Calculate the ionic conductivity (σ) of the LiFSI solution using the formula: $\sigma = K / R_b$, where K is the predetermined cell constant.

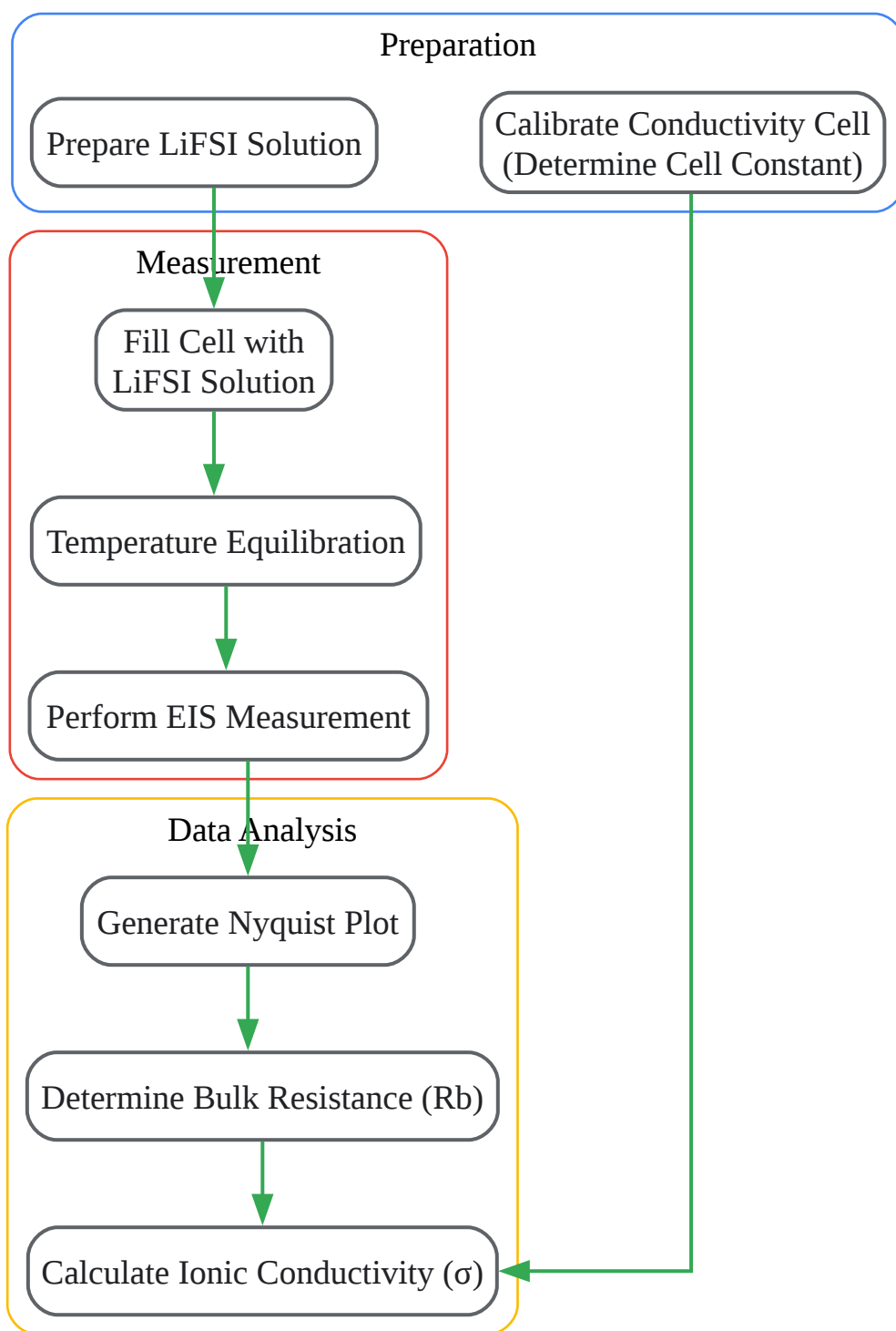
Data Presentation

The following table summarizes representative ionic conductivity data for various LiFSI solutions from the literature.

LiFSI Concentration	Solvent System	Temperature (°C)	Ionic Conductivity (mS/cm)
1 M	Ethylene Carbonate (EC) / Diethylene Carbonate (DEC)	30	0.23[15]
1:6 (molar ratio)	Ethylene Carbonate (EC)	>35	Similar to LP40 reference[6]
1:2 (molar ratio)	Ethylene Carbonate (EC)	~25	1.5[6]
1 M	Sulfolane	25	~2.5[9]
1 M	Sulfolane	55	~6.0[9]
Not Specified	Acetonitrile (AN)	60	Peak conductivity near n=8 (AN/LiFSI ratio)[10]

Visualizations

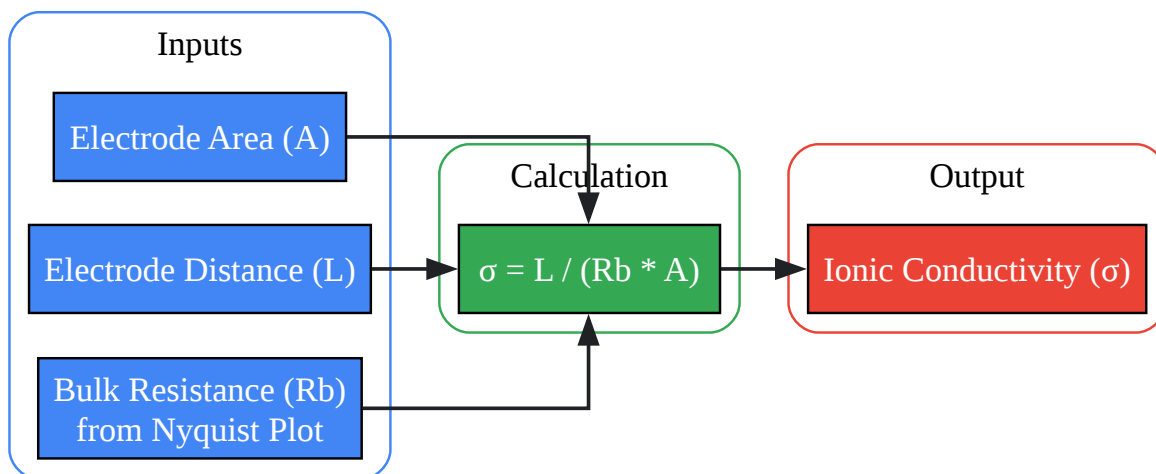
Experimental Workflow for Ionic Conductivity Measurement



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Caption: Workflow for measuring ionic conductivity using EIS.

Logical Relationship for Calculating Ionic Conductivity



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